molecular formula C12H17N9O2 B11513708 2,4-di(morpholin-4-yl)-6-(2H-tetrazol-5-yl)-1,3,5-triazine

2,4-di(morpholin-4-yl)-6-(2H-tetrazol-5-yl)-1,3,5-triazine

Cat. No.: B11513708
M. Wt: 319.32 g/mol
InChI Key: JMOWLYRXMHWJFI-UHFFFAOYSA-N
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Description

2,4-di(morpholin-4-yl)-6-(2H-tetrazol-5-yl)-1,3,5-triazine is a heterocyclic compound that features a triazine ring substituted with morpholine and tetrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-di(morpholin-4-yl)-6-(2H-tetrazol-5-yl)-1,3,5-triazine typically involves the following steps:

  • Formation of the Triazine Core: : The triazine core can be synthesized through the cyclization of cyanuric chloride with appropriate amines. For instance, cyanuric chloride can react with morpholine under controlled conditions to form 2,4-di(morpholin-4-yl)-1,3,5-triazine.

  • Introduction of the Tetrazole Group: : The tetrazole group can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile group. In this case, the nitrile group on the triazine ring can react with sodium azide to form the tetrazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine.

    Substitution: The triazine ring is susceptible to nucleophilic substitution reactions, where the morpholine groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxides of the morpholine rings.

    Reduction: Amines derived from the reduction of the tetrazole ring.

    Substitution: Various substituted triazines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2,4-di(morpholin-4-yl)-6-(2H-tetrazol-5-yl)-1,3,5-triazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel catalysts.

Biology

In biological research, this compound can be used to study enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The presence of the tetrazole ring, in particular, is known to enhance the bioavailability and metabolic stability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,4-di(morpholin-4-yl)-6-(2H-tetrazol-5-yl)-1,3,5-triazine depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The tetrazole ring can mimic carboxylate groups, allowing it to interact with biological targets in a similar manner.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-tris(morpholin-4-yl)-1,3,5-triazine: Lacks the tetrazole group, making it less versatile in certain applications.

    2,4-di(morpholin-4-yl)-6-(1H-tetrazol-5-yl)-1,3,5-triazine: Similar structure but with a different isomer of the tetrazole ring.

    2,4-di(piperidin-1-yl)-6-(2H-tetrazol-5-yl)-1,3,5-triazine: Substitutes morpholine with piperidine, altering its chemical properties and reactivity.

Uniqueness

The combination of morpholine and tetrazole groups in 2,4-di(morpholin-4-yl)-6-(2H-tetrazol-5-yl)-1,3,5-triazine provides a unique set of chemical properties, making it particularly useful in applications requiring both stability and reactivity. The tetrazole ring enhances its potential in medicinal chemistry, while the morpholine groups contribute to its versatility in synthetic chemistry.

Properties

Molecular Formula

C12H17N9O2

Molecular Weight

319.32 g/mol

IUPAC Name

4-[4-morpholin-4-yl-6-(2H-tetrazol-5-yl)-1,3,5-triazin-2-yl]morpholine

InChI

InChI=1S/C12H17N9O2/c1-5-22-6-2-20(1)11-13-9(10-16-18-19-17-10)14-12(15-11)21-3-7-23-8-4-21/h1-8H2,(H,16,17,18,19)

InChI Key

JMOWLYRXMHWJFI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)C3=NNN=N3)N4CCOCC4

Origin of Product

United States

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